Lignan

Catalog No.
S3343986
CAS No.
6549-68-4
M.F
C25H30O8
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lignan

CAS Number

6549-68-4

Product Name

Lignan

IUPAC Name

ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-naphthalene-2-carboxylate

Molecular Formula

C25H30O8

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C25H30O8/c1-8-33-25(27)21-13(2)23(26)16-12-18(29-4)17(28-3)11-15(16)22(21)14-9-19(30-5)24(32-7)20(10-14)31-6/h9-13,21-22H,8H2,1-7H3

InChI Key

PEIBIXYUYBVLDS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Canonical SMILES

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Description

The exact mass of the compound Lignan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lignans are a diverse group of low molecular weight polyphenolic compounds primarily found in plants, particularly in seeds, whole grains, and vegetables. They are formed through the oxidative coupling of monolignols, resulting in a variety of structures that include dibenzylbutanes, aryltetralins, and dibenzocyclooctadienes. The name "lignan" derives from the Latin word for wood, reflecting their plant-based origin. Lignans serve various ecological roles, including acting as antifeedants to protect seeds from herbivores and contributing to the plant's defense mechanisms against pathogens .

Lignans undergo several chemical transformations, particularly oxidative reactions. Key reactions include:

  • Oxidative Transformations: Lignans can be oxidized to form various products such as quinones and lactones. For instance, the oxidation of secoisolariciresinol by secoisolariciresinol dehydrogenase leads to matairesinol .
  • Epoxidation: Lignans can be epoxidized using meta-Chloroperoxybenzoic acid (mCPBA), which has been shown to produce epoxides from olefinic lignans .
  • Cyclization: Some lignans can undergo cyclization reactions that lead to the formation of complex cyclic structures like cyclooctadienes through phenolic hydroxyl oxidation .

These reactions are significant not only for understanding lignan chemistry but also for their potential applications in synthetic organic chemistry.

Lignans exhibit a range of biological activities that contribute to their health benefits:

  • Antioxidant Properties: Lignans act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .
  • Phytoestrogen Activity: Enterolignans like enterodiol and enterolactone have weak estrogenic activity, which may influence hormonal balance and potentially reduce risks associated with hormone-dependent cancers .
  • Cardiovascular Health: Studies suggest that lignan consumption is associated with improved lipid profiles and may lower cardiovascular disease risk .

These properties underscore the importance of lignans in dietary health and their potential therapeutic applications.

Lignans can be synthesized through various methods:

  • Natural Extraction: Lignans are commonly extracted from plant sources like flaxseeds and sesame seeds.
  • Chemical Synthesis: Recent advancements include nickel-catalyzed cyclization/cross-coupling strategies that enable the synthesis of specific lignan derivatives . Other methods involve oxidative cleavage and radical cyclization techniques to create diverse lignan structures .
  • Biosynthetic Pathways: In plants, lignans are synthesized via the shikimic acid pathway, where phenylpropanoid units undergo oxidative coupling .

These synthesis methods highlight both natural and synthetic approaches to producing lignan compounds.

Lignans have numerous applications across different fields:

  • Nutraceuticals: Due to their health benefits, lignans are incorporated into dietary supplements aimed at improving cardiovascular health and hormonal balance.
  • Pharmaceuticals: Some lignan derivatives have shown promise in anticancer research due to their biological activities .
  • Food Industry: Lignans are used as natural preservatives due to their antioxidant properties.

These applications reflect the versatility of lignans in promoting health and preventing disease.

Lignans share structural similarities with other polyphenolic compounds but possess unique characteristics. Here are some similar compounds:

CompoundStructure TypeUnique Feature
IsoflavonesFlavonoidStronger estrogenic activity compared to lignans
StilbenesPhenolicFound primarily in grapes; known for resveratrol
CoumarinsBenzo-pyroneAnticoagulant properties; distinct biosynthetic origin
FlavonoidsPolyphenolicWide range of biological activities; more diverse than lignans

Lignans are unique due to their specific dimeric structures formed from phenylpropane units, which distinguish them from other polyphenolic compounds. Their role as phytoestrogens further sets them apart in terms of biological function and health implications .

XLogP3

3.8

Other CAS

6549-68-4

Dates

Modify: 2024-02-18

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